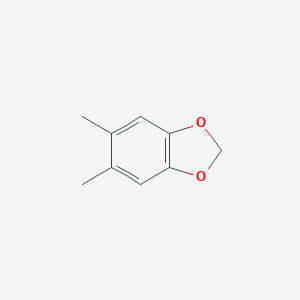

5,6-Dimethyl-1,3-benzodioxole

Description

5,6-Dimethyl-1,3-benzodioxole represents a specific molecular architecture within the larger family of benzodioxole compounds. These compounds are noteworthy for their presence in numerous natural products and their utility as versatile scaffolds in the synthesis of complex chemical entities. The addition of methyl groups to the aromatic ring, as seen in this compound, can significantly influence the molecule's electronic properties, solubility, and steric profile, thereby affecting its reactivity and potential biological interactions.

In contemporary research, derivatives of 1,3-benzodioxole (B145889) are investigated for a wide array of applications, including their roles as potential fungicides, plant growth promoters, and components in the development of new pharmaceutical agents. acs.orgfrontiersin.orgnih.gov The study of specifically substituted analogues like this compound contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic systems. For instance, a patent for a method of producing a complex 1,3-benzodioxole derivative mentions the use of a (2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide, highlighting the role of substituted benzodioxoles as key intermediates in multi-step syntheses. epo.org

Table 1: Chemical Properties of the Parent Compound, 1,3-Benzodioxole

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆O₂ |

| Molar Mass | 122.123 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.064 g cm⁻³ wikipedia.org |

| Boiling Point | 172–173 °C (342–343 °F; 445–446 K) wikipedia.org |

| Classification | Benzene (B151609) derivative, Heterocyclic compound wikipedia.org |

The 1,3-benzodioxole moiety is a significant heterocyclic system in organic chemistry, consisting of a benzene ring fused to a five-membered dioxole ring. wikipedia.orgontosight.ai This structural motif is a key component in a vast number of naturally occurring and synthetic compounds. Many compounds containing the methylenedioxyphenyl group (a synonym for the benzodioxole group) are known to be bioactive, finding use in pesticides and pharmaceuticals. wikipedia.org The benzodioxole ring system is often considered a "magic moiety" or "wonder nucleus" because it is a core structure in many compounds that display a broad spectrum of biological activities. ijpsr.com

The importance of the benzodioxole scaffold extends to its role as a pharmacophore in drug discovery and as a versatile building block in synthetic organic chemistry. Researchers have incorporated this structure into novel compounds designed as potential succinate (B1194679) dehydrogenase inhibitors for fungicidal applications acs.org, potent auxin receptor agonists to promote root growth in plants frontiersin.orgnih.gov, and modulators of bacterial quorum sensing. semanticscholar.org The 1,3-benzodioxole skeleton can also be fluorescent, with emission properties dependent on the substituents attached to the aromatic ring, making it useful for developing analytical reagents. clockss.org

The specific substitution pattern on the benzodioxole ring is critical as it significantly influences the compound's interaction with biological targets. ontosight.ai The presence of the two methyl groups in this compound, for example, alters the electronic and steric nature of the aromatic ring compared to the unsubstituted parent compound, which can lead to unique reactivity and biological profiles.

The investigation of benzodioxole derivatives dates back to the mid-19th century, originating with studies of naturally occurring compounds that contained the methylenedioxy functional group. In 1844, French chemist Édouard Saint-Èvre conducted foundational work on safrole, a natural benzodioxole derivative, by determining its empirical formula. This early research laid the groundwork for understanding the structure and chemical behavior of this class of compounds.

Further advancements were made in 1869 by French chemists Édouard Grimaux and J. Ruotte, who investigated and named safrole, noting its reaction with bromine. The systematic study of these derivatives continued into the late 19th and early 20th centuries. German chemist Theodor Poleck proposed in 1884 that safrole was a derivative of benzene.

The 20th century saw the advent of synthetic methodologies for creating benzodioxole derivatives. A significant breakthrough was the development of base-catalyzed methylenation reactions, as described in seminal work by Bonthrone and Cornforth in 1969. They demonstrated that benzodioxole compounds could be synthesized from catechoxide dianions and methyl halides. The efficiency of these synthetic routes was later improved through the application of phase transfer catalysis techniques. This historical progression from studying natural extracts to developing sophisticated synthetic methods has enabled chemists to create a vast library of substituted benzodioxole architectures for diverse research applications.

Table 2: Examples of Substituted 1,3-Benzodioxole Derivatives in Research

| Compound Name | Key Substituents | Research Context/Application |

|---|---|---|

| 5,6-Dinitro-1,3-benzodioxole | Two nitro groups at positions 5 and 6 | Intermediate in the synthesis of benzotriazole (B28993) systems. |

| 5-Bromo-6-methyl-1,3-benzodioxole | A bromine at position 5 and a methyl group at position 6 | A compound with distinct chemical reactivity due to its substituent combination. |

| N-(1,3-benzodioxol-5-yl)hexanamide | An N-hexanamide group at position 5 | Investigated as a bacterial quorum sensing modulator. semanticscholar.org |

| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | An (S)-α-Methyl-ethanol group at position 5 | Used as an intermediate in a Pictet-Spengler reaction for synthesizing benzodiazepine (B76468) derivatives. google.com |

| 1,3-benzodioxole-pyrimidine derivatives | A pyrimidine (B1678525) moiety | Designed and synthesized as potential succinate dehydrogenase inhibitors with fungicidal activity. acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15675-06-6 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

5,6-dimethyl-1,3-benzodioxole |

InChI |

InChI=1S/C9H10O2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |

InChI Key |

MGZFIGITZDAXPY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)OCO2 |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCO2 |

Synonyms |

1,3-Benzodioxole, 5,6-dimethyl- |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 5,6 Dimethyl 1,3 Benzodioxole and Its Analogs

Direct Synthesis Strategies for the 1,3-Benzodioxole (B145889) Core with Alkyl Substitutions

The construction of the 1,3-benzodioxole ring system, particularly with specific alkyl substitution patterns like the 5,6-dimethyl configuration, relies on several key reaction classes. These methods build the heterocyclic ring from appropriate precursors.

Oxidative Cyclization Reactions (e.g., utilizing o-chloranil for tetrachloro-dimethyl-1,3-benzodioxoles)

Oxidative cyclization represents a direct route to 1,3-benzodioxole derivatives from catechols or, in some cases, directly from alkyl-substituted benzenes. mdpi.comnih.gov A notable example is the reaction of alkyl-substituted benzenes with 2,3,4,5-tetrachloro-o-benzoquinone (o-chloranil), which proceeds via benzylic oxidation followed by acetal (B89532) formation. mdpi.comresearchgate.net

When o-chloranil is heated in an alkylbenzene solvent such as toluene (B28343) under reflux conditions, it can directly transform the benzylic position into an acetal, forming a 4,5,6,7-tetrachloro-1,3-benzodioxole derivative. mdpi.com The proposed mechanism involves an initial hydride abstraction from the benzylic carbon by o-chloranil. The resulting cation undergoes further oxidation and subsequent intramolecular cyclization to yield the final benzodioxole product. mdpi.com While this reaction provides a direct entry into highly chlorinated benzodioxoles, the yields are often modest. mdpi.comresearchgate.net For instance, the reaction with toluene yields 4,5,6,7-tetrachloro-2-phenyl-1,3-benzodioxole. mdpi.com The reaction with p-xylene (B151628) is more complex, leading to a Friedel-Crafts-type reaction product. mdpi.com

Table 1: Oxidative Cyclization of Alkylbenzenes with o-Chloranil mdpi.com

| Alkylbenzene (Substrate) | Product | Yield (%) |

|---|---|---|

| Toluene | 4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxole | 21 |

| Ethylbenzene | 4,5,6,7-Tetrachloro-2-methyl-2-phenyl-1,3-benzodioxole | 13 |

Cycloaddition Reactions Leading to Substituted Benzodioxoles

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings and can be adapted for the synthesis of complex benzodioxole structures. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In a biomimetic approach, a dienophile, such as a chalcone (B49325) derivative, reacts with a diene in a [4+2] cycloaddition to form a cyclohexene (B86901) ring, which can be a precursor to or part of a larger system containing the benzodioxole moiety. nih.gov

The hetero-Diels-Alder reaction is a variant where either the diene or the dienophile contains a heteroatom, providing a route to heterocyclic systems. sigmaaldrich.com Another important class is the 1,3-dipolar cycloaddition, such as the Huisgen cycloaddition. This reaction can be used to introduce complex heterocyclic substituents onto a benzodioxole ring. For example, an azide-functionalized benzodioxole can react with an alkyne in a copper-catalyzed "click reaction" to form a 1,2,3-triazole-substituted benzodioxole derivative in high yield. worldresearchersassociations.comresearchgate.net This strategy demonstrates how cycloaddition can be employed to build complex analogs from a functionalized benzodioxole core.

Synthesis of Functionalized 5,6-Dimethyl-1,3-benzodioxole Derivatives

Once the this compound core is obtained, a variety of reactions can be employed to introduce further functional groups and build more complex molecular architectures.

Regioselective Acylation of the Benzodioxole Ring

The Friedel-Crafts acylation is a primary method for introducing acyl groups onto the benzodioxole ring, which serves as a key handle for further synthetic transformations. google.com The reaction involves treating the benzodioxole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. google.commdpi.com The electron-donating nature of the methylenedioxy group directs acylation to the positions para to the oxygen atoms, which corresponds to the 4- or 5-position (equivalent in unsubstituted 1,3-benzodioxole). In this compound, the directing effects of the methyl groups and the dioxole ring would need to be considered to predict the regiochemical outcome.

Various catalysts can be employed, from traditional Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) to more environmentally benign options. google.com Indium(III) tosylate, for example, has been shown to be an efficient catalyst for the acylation of electron-rich aromatic compounds like 1,3-benzodioxole. cdp-innovation.com Continuous flow processes using heterogeneous catalysts have also been developed for the acylation of 1,3-benzodioxole, offering advantages in scalability and catalyst recycling. mdpi.comresearchgate.net

Table 2: Catalytic Systems for the Acylation of 1,3-Benzodioxole

| Acylating Agent | Catalyst | Key Features | Reference |

|---|---|---|---|

| Propionyl chloride | Zinc chloride (ZnCl₂) | Stoichiometric Lewis acid catalysis. | google.com |

| Propionic anhydride | Perchloric acid | Brønsted acid catalysis. | google.com |

| Acetic anhydride | Indium(III) tosylate | Efficient, catalytic acylation. | cdp-innovation.com |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling) for Aryl and Alkyl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds, particularly for attaching aryl and alkyl substituents to the benzodioxole core. worldresearchersassociations.comresearchgate.netresearchgate.net This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. acs.orgnih.gov

To apply this to benzodioxole synthesis, a halogenated derivative, such as a bromo-substituted this compound, is required. This precursor can then be coupled with a wide range of aryl or alkyl boronic acids. worldresearchersassociations.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, PdCl₂(PPh₃)₂ has been identified as an effective catalyst in combination with a base like potassium carbonate (K₂CO₃) for coupling various arylboronic acids with a bromo-benzodioxole derivative. worldresearchersassociations.comresearchgate.net The yields for these couplings are generally good, ranging from moderate to excellent. researchgate.net

Table 3: Suzuki-Miyaura Coupling of (6-bromobenzo[d] cdp-innovation.comCurrent time information in Bangalore, IN.dioxol-5-yl)methyl-triazole with Various Arylboronic Acids worldresearchersassociations.com

| Arylboronic Acid Substituent | Product Yield (%) |

|---|---|

| Isoxazole | 71 |

| 2-Ethoxyphenyl | 89 |

| 3-Ethoxy-2-pyridinyl | 84 |

| Quinolin-8-yl | 63 |

| Phenyl | 55 |

Aldol (B89426) Condensation and Subsequent Dehydration in Analog Synthesis

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction is particularly useful for elaborating side chains on functionalized benzodioxole rings, leading to analogs such as chalcones. nih.govresearchgate.net

Chalcones are synthesized via the Claisen-Schmidt condensation, a variation of the aldol reaction, between an aromatic aldehyde and an aromatic ketone in the presence of a base, typically sodium or potassium hydroxide (B78521). nih.govgoogle.comjetir.org For example, an acetyl-substituted this compound (obtained via Friedel-Crafts acylation) could be reacted with various aromatic aldehydes to produce a series of benzodioxole-containing chalcone analogs. nih.gov Alternatively, a this compound-4-carbaldehyde could react with different acetophenones. The resulting α,β-unsaturated ketone moiety in the chalcone product is a versatile functional group that can undergo further modifications. nih.govgoogle.com

The general procedure involves dissolving the ketone and aldehyde in a solvent like methanol (B129727), followed by the addition of an aqueous base. The reaction mixture is stirred until completion, after which the product is isolated. nih.gov This methodology provides a straightforward route to a large library of analogs from common precursors.

Nucleophilic Substitution Reactions for Diverse Functionalization

Nucleophilic substitution reactions are pivotal in the functionalization of the 1,3-benzodioxole scaffold, allowing for the introduction of a wide array of chemical moieties. These reactions typically involve the displacement of a leaving group on the benzodioxole ring or a side chain by a nucleophile.

A key starting material for introducing diverse functionalities is (6-bromobenzo[d] tandfonline.commdpi.comdioxol-5-yl)methanol. researchgate.networldresearchersassociations.com Treatment of this alcohol with carbon tetrabromide and triphenylphosphine (B44618) (Appel reaction) efficiently converts the hydroxyl group into a bromide, yielding 5-(bromomethyl)-6-bromobenzo[d] tandfonline.commdpi.comdioxole in high yield. researchgate.networldresearchersassociations.com This bromide is then a versatile substrate for nucleophilic substitution. For example, reaction with sodium azide (B81097) in methanol provides 5-(azidomethyl)-6-bromobenzo[d] tandfonline.commdpi.comdioxole, a precursor for triazole formation via Huisgen 1,3-dipolar cycloaddition. researchgate.networldresearchersassociations.com

The resulting triazole-containing benzodioxole derivative can be further functionalized through Suzuki-Miyaura coupling reactions. researchgate.networldresearchersassociations.com This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups at the bromine-substituted position, demonstrating the power of combining nucleophilic substitution with other modern synthetic methods to create a library of diverse 1,3-benzodioxole analogs. researchgate.networldresearchersassociations.com

The Mitsunobu reaction offers another powerful method for nucleophilic substitution on 1,3-benzodioxole derivatives. thermofisher.com This reaction allows for the conversion of primary and secondary alcohols to a variety of other functional groups, such as amines, azides, ethers, and thioethers, with inversion of stereochemistry for chiral alcohols. thermofisher.com The reaction is carried out in the presence of a dialkylazodicarboxylate, like diethyl azodicarboxylate (DEAD), and a trialkyl- or triarylphosphine. thermofisher.com

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed to directly functionalize the aromatic ring of benzodioxole derivatives, particularly when activated by electron-withdrawing groups. For instance, in the synthesis of a pirinixic acid derivative, a chloro group on a pyrimidine (B1678525) ring attached to a benzodioxole core was substituted by an amine. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Benzodioxole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| (6-bromobenzo[d] tandfonline.commdpi.comdioxol-5-yl)methanol | CBr4, PPh3 | 5-(bromomethyl)-6-bromobenzo[d] tandfonline.commdpi.comdioxole | Appel Reaction |

| 5-(bromomethyl)-6-bromobenzo[d] tandfonline.commdpi.comdioxole | NaN3 | 5-(azidomethyl)-6-bromobenzo[d] tandfonline.commdpi.comdioxole | Nucleophilic Substitution |

| Secondary Alcohols | DEAD, PPh3, Nucleophile | Inverted substitution product | Mitsunobu Reaction |

| Chlorinated pyrimidine derivative | 2,3-dimethylaniline, Et3N | Monoaminated derivative | Nucleophilic Aromatic Substitution |

Rearrangement Reactions and their Mechanistic Pathways (e.g., those initiated by methoxide (B1231860) ion attack on dioxolone rings)

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is reorganized, often leading to the formation of a structural isomer. These reactions can be initiated by various stimuli, including acidic or basic conditions.

One notable rearrangement in the context of related dioxole structures involves the attack of a nucleophile, such as a methoxide ion, on a dioxolone ring. For example, studies on 4-methyl-5,6,7-triphenyl-1,3-benzodioxol-2-one have shown that reaction with methoxide ion can initiate a rearrangement. clockss.org The proposed mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the dioxolone ring, leading to a tetrahedral intermediate. Subsequent bond migrations and rearrangements can result in the formation of different isomeric products. The specific pathway and final products are dependent on the substitution pattern of the benzodioxole ring and the reaction conditions.

While not directly involving this compound, the pinacol (B44631) rearrangement is a classic example of a 1,2-rearrangement of vicinal diols under acidic conditions to form aldehydes or ketones. acs.org This type of rearrangement could be conceptually applied to appropriately substituted benzodioxole precursors. The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or aryl shift to yield a more stable carbocation, which is then quenched to give the final product. acs.org

Another relevant rearrangement is the benzilic acid rearrangement, which converts 1,2-diketones into α-hydroxy carboxylic acids upon treatment with a strong base. acs.org The mechanism involves nucleophilic addition of hydroxide to a carbonyl group, followed by a 1,2-aryl or alkyl shift. acs.org This reaction has been utilized in the synthesis of complex natural products. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Benzodioxole Frameworks

The synthesis of enantiomerically pure benzodioxole derivatives is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a molecule can be dependent on its stereochemistry. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral product. One approach involves using a chiral catalyst or reagent to control the stereochemical outcome of a reaction. For instance, dehaloperoxidase enzymes have been engineered to catalyze the stereoselective cyclopropanation of vinyl esters to produce chiral cyclopropanol (B106826) derivatives, which can be precursors to functionalized benzodioxoles. acs.org

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orgchiralpedia.com The pure enantiomer can then be recovered by removing the resolving agent. wikipedia.org Commonly used chiral resolving agents for acidic benzodioxole derivatives include naturally occurring chiral bases like brucine (B1667951) and quinine, or synthetic amines such as (R)-1-phenylethanamine. libretexts.org For basic benzodioxole derivatives, chiral acids like (+)-tartaric acid or (-)-mandelic acid can be used. libretexts.org

Chiral chromatography is another powerful technique for the separation of enantiomers. chiralpedia.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. chiralpedia.comkoreascience.kr The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. This technique has been successfully applied to the resolution of various chiral compounds, including β-blockers. koreascience.kr

Table 2: Chiral Resolution Techniques for Benzodioxole Frameworks

| Technique | Principle | Example of Application |

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form separable diastereomers. | Resolution of racemic acids with chiral amines like brucine or (R)-1-phenylethanamine. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of β-blockers. |

Advancements in Green Chemistry for Benzodioxole Synthesis (e.g., continuous flow processes)

Green chemistry principles are increasingly being applied to the synthesis of benzodioxole derivatives to develop more environmentally friendly and sustainable processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a valuable green chemistry tool for the preparation of 1,3-benzodioxoles. tandfonline.comtandfonline.comepa.gov This technique often leads to significantly shorter reaction times, higher yields, and can be performed without the use of toxic organic solvents. tandfonline.comtandfonline.com For example, the synthesis of 2-phenyl-substituted 1,3-benzodioxoles has been achieved by reacting catechol with benzoic acid derivatives under microwave irradiation using polyphosphoric acid as both a catalyst and a solvent. tandfonline.comtandfonline.com This method avoids the need for additional harmful solvents and reduces energy consumption compared to conventional heating methods. tandfonline.com

Continuous flow chemistry offers another significant advancement in the green synthesis of benzodioxole derivatives. mdpi.commdpi.comresearchgate.netvapourtec.com In a continuous flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This often leads to improved safety, better scalability, and higher product quality compared to traditional batch processes. mdpi.com The acylation of 1,3-benzodioxole has been successfully demonstrated in a continuous flow system using a recyclable heterogeneous catalyst. mdpi.comresearchgate.netvapourtec.com This approach not only allows for the continuous production of the desired product but also facilitates the separation and recycling of the catalyst and unreacted starting materials, further enhancing the sustainability of the process. mdpi.comresearchgate.netvapourtec.com

Table 3: Green Chemistry Approaches for Benzodioxole Synthesis

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions. | Synthesis of 2-phenyl-substituted 1,3-benzodioxoles from catechol and benzoic acid derivatives. tandfonline.comtandfonline.com |

| Continuous Flow Processes | Precise control, improved safety, scalability, catalyst recycling. | Acylation of 1,3-benzodioxole using a heterogeneous catalyst. mdpi.comresearchgate.netvapourtec.com |

Advanced Spectroscopic and Structural Elucidation of 5,6 Dimethyl 1,3 Benzodioxole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 5,6-Dimethyl-1,3-benzodioxole molecule.

In the ¹H-NMR spectrum of this compound, specific signals (resonances) are expected that correspond to each unique type of proton in the molecule. The position of these signals (chemical shift, δ, in ppm) is determined by the local electronic environment.

Due to the symmetrical substitution pattern on the benzene (B151609) ring, two singlets are anticipated in the aromatic region, corresponding to the protons at positions 4 and 7. The two methyl groups at positions 5 and 6 are chemically equivalent and would produce a single, sharp singlet. The most characteristic signal for the 1,3-benzodioxole (B145889) moiety is the singlet arising from the two methylene (B1212753) protons of the dioxole ring (O-CH₂-O), which typically appears in the range of δ 5.9-6.1 ppm in related structures. nih.govrsc.org The methyl protons are expected in the typical aromatic methyl region.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-4, H-7 | ~6.6 - 6.8 | Singlet |

| Methylene (O-CH₂-O) | ~5.9 - 6.0 | Singlet |

| Methyl (C₅-CH₃, C₆-CH₃) | ~2.1 - 2.3 | Singlet |

Predicted values are based on analysis of structurally similar benzodioxole derivatives. nih.govrsc.org

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, five distinct signals are expected in the ¹³C-NMR spectrum.

The carbon of the methylenedioxy group (O-CH₂-O) is highly diagnostic and typically resonates around δ 100-102 ppm. nih.govrsc.org The aromatic carbons show signals in the range of δ 105-150 ppm. The two carbons bearing the methyl groups (C-5 and C-6) would be equivalent, as would the two unsubstituted aromatic carbons (C-4 and C-7) and the two carbons fused to the dioxole ring (C-3a and C-7a). The methyl group carbons would appear at a high field (low ppm value), typically around δ 15-20 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-4, C-7 | ~108 - 110 |

| C-5, C-6 | ~130 - 135 |

| C-3a, C-7a | ~145 - 148 |

| Methylene (O-CH₂-O) | ~101 |

| Methyl (-CH₃) | ~18 - 20 |

Predicted values are based on analysis of structurally similar benzodioxole derivatives. nih.govsemanticscholar.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, no cross-peaks would be expected in a COSY spectrum as all proton groups are isolated and appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.orgresearchgate.net It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a correlation between the proton signal at ~2.2 ppm and the carbon signal at ~19 ppm, confirming their assignment to the methyl groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio to several decimal places. semanticscholar.orgontosight.ai For this compound, the molecular formula is C₉H₁₀O₂. HRMS analysis would provide a precise mass measurement that can confirm this formula, distinguishing it from any other combination of atoms with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Nominal Mass | 150 amu |

| Monoisotopic Mass (Calculated) | 150.06808 u |

| Expected [M+H]⁺ ion | 151.07536 u |

The fragmentation pattern in the mass spectrum would provide additional structural evidence, likely showing characteristic losses related to the methyl and dioxole ring components.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. nih.govmdpi.com The IR spectrum of this compound would display several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl C-H |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1250, ~1040 | C-O-C Stretch | Dioxole Ether Linkage |

| ~930 | O-CH₂-O Bend | Dioxole Ring |

The C-O-C stretching vibrations are particularly diagnostic for the benzodioxole ring system. rsc.org

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Atomic Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can confirm bond lengths, bond angles, and intermolecular interactions.

For compounds that yield crystals too small for conventional X-ray diffraction, Microcrystal Electron Diffraction (MicroED) is a powerful alternative that uses an electron beam to determine atomic-resolution structures from nanocrystals. nih.gov

As of now, no published crystal structures from either X-ray crystallography or MicroED for this compound are available in the surveyed literature. If such an analysis were performed, it would be expected to show a nearly planar benzodioxole ring system, with the five-membered dioxole ring potentially adopting a slight envelope conformation. nih.gov The analysis would provide precise measurements of the C-C and C-O bond lengths and the C-C-C bond angles of the aromatic ring, confirming the substitution pattern.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Absolute Configuration Assignment of Chiral Analogs

Chiroptical spectroscopy has emerged as a powerful and indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usresearchgate.net Among the various chiroptical techniques, Vibrational Circular Dichroism (VCD) has proven to be particularly reliable for establishing the three-dimensional arrangement of atoms in space. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting spectrum, which displays both positive and negative bands, is exquisitely sensitive to the molecule's stereochemistry, providing a unique fingerprint for each enantiomer. nih.gov

The assignment of the absolute configuration of chiral analogs of this compound relies on a synergistic approach that combines experimental VCD measurements with quantum chemical calculations. biotools.usnih.gov The general protocol involves the following key steps:

Experimental VCD Spectrum Measurement: The VCD spectrum of a chiral analog is recorded using a specialized spectrometer. This experimental spectrum serves as the benchmark for the subsequent computational analysis. biotools.us

Computational Modeling: Density Functional Theory (DFT) calculations are employed to predict the VCD spectrum for one of the enantiomers of the chiral benzodioxole analog. nih.govacs.org These calculations require the exploration of the molecule's conformational landscape to identify the most stable conformers, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual low-energy conformers. nih.gov

Spectral Comparison and Assignment: The experimentally measured VCD spectrum is then compared with the computationally predicted spectrum. A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the chiral analog. acs.org Since enantiomers exhibit mirror-image VCD spectra, the comparison unequivocally determines which enantiomer was measured. nih.gov

While direct VCD studies on chiral analogs of this compound are not extensively documented in publicly accessible literature, research on closely related chiral spiro[1,3-benzodioxole] derivatives provides valuable insights into the application of chiroptical methods for this class of compounds.

For instance, in the study of chiral spiro[1,3-benzodioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one, the absolute configuration of the enantiomers was successfully assigned by analyzing their chiroptical properties. researchgate.net Although this study primarily utilized Electronic Circular Dichroism (ECD), it highlights the principle of using the interaction of chiral molecules with polarized light to deduce their absolute stereochemistry. Challenges in applying empirical rules, such as the octant rule for the carbonyl chromophore and sector rules for the aromatic chromophore, were noted, particularly due to the potential for transannular interactions between different chromophoric units within the molecule. researchgate.netnih.gov This underscores the importance of high-level computational methods to accurately predict the chiroptical spectra of such complex systems.

The research on spiro[1,3-benzodioxole-methanocyclooct[b]indole] further illustrates the utility of chiroptical studies. nih.gov The synthesis and separation of the enantiomers were followed by an investigation of their chiroptical properties to establish the absolute configuration. nih.gov The study emphasized that for molecules containing multiple chromophores, such as the indole (B1671886) and the 1,2-methylenedioxybenzene moieties, the application of semiempirical sector rules can be complex and may not lead to an unequivocal assignment. nih.gov This again points to the robustness of comparing experimentally measured VCD spectra with those predicted by DFT calculations for a reliable determination of absolute configuration. nih.gov

Computational and Theoretical Investigations of 5,6 Dimethyl 1,3 Benzodioxole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for elucidating the electronic structure of molecules like 5,6-Dimethyl-1,3-benzodioxole. nih.gov DFT calculations, based on the Hohenberg-Kohn theorem, determine the electronic energy of the ground state from the electron density, which is a function of only three spatial coordinates, making it computationally more efficient than wave function-based methods for larger systems. nih.gov A common functional used for such investigations is B3LYP, often paired with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost for optimizing molecular geometry and analyzing bonding features. researchgate.net

These theoretical investigations are crucial for understanding the structure-property relationships in benzodioxole derivatives. researchgate.netresearchgate.net For instance, DFT calculations are used to optimize the molecular structure and calculate various quantum chemical parameters that correlate with experimental observations. researchgate.netresearchgate.net

| Computational Method | Basis Set | Typical Applications |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometric optimization, vibrational frequencies, electronic properties. researchgate.net |

| Ab Initio (e.g., Hartree-Fock) | Varies | Initial structural models, less computationally intensive than post-HF methods. |

| Time-Dependent DFT (TD-DFT) | Varies | Prediction of electronic absorption spectra. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and stronger interactions with other molecules. researchgate.net In the context of benzodioxole derivatives, FMO analysis helps to understand their interaction mechanisms in various chemical and biological processes. researchgate.net The distribution of electron density in these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron donor; associated with nucleophilicity. youtube.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor; associated with electrophilicity. youtube.comyoutube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of molecular reactivity and stability. researchgate.netresearchgate.net |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For the this compound system, the flexibility primarily resides in the dioxole ring. Quantum chemical calculations can be used to determine the potential energy surface and identify the most stable conformers. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. rsc.org The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions, indicating negative electrostatic potential, are rich in electrons and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack. rsc.org

For this compound, MEP analysis can identify the regions most likely to participate in intermolecular interactions, such as hydrogen bonding. rsc.org The oxygen atoms of the dioxole ring and the aromatic ring system are typically regions of negative potential, while the hydrogen atoms are associated with positive potential. This analysis, combined with Natural Bond Orbital (NBO) analysis, helps to understand intramolecular charge transfer and the delocalization of electron density, which contribute to the molecule's stability. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. youtube.comresearchgate.net This allows for the exploration of the conformational landscape, revealing the different shapes a molecule can adopt and the transitions between them. youtube.com

For this compound, MD simulations can be used to understand its behavior in different environments, such as in solution. By simulating the molecule's interactions with solvent molecules, one can gain insights into its solubility, diffusion, and how its conformation changes in a condensed phase. mdpi.com These simulations are essential for bridging the gap between theoretical models of isolated molecules and their behavior in real-world systems, such as biological environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgwikipedia.org These models are built by developing a mathematical relationship between calculated molecular descriptors (predictor variables) and an observed response variable (e.g., biological activity, toxicity, or a physical property). wikipedia.orgmdpi.com

The process involves:

Data Set Collection : Gathering a set of molecules with known activities or properties.

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule, which can be 2D or 3D and encode information about topology, geometry, and electronic properties. nih.gov

Model Development : Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model. nih.gov

Validation : Rigorously testing the model's predictive power on an external set of compounds. mdpi.com

For benzodioxole derivatives, QSAR models can predict their potential as, for example, enzyme inhibitors or cytotoxic agents, guiding the synthesis of new compounds with enhanced activity. researchgate.netnih.gov Similarly, QSPR models can predict properties like boiling point, solubility, or chromatographic retention times. wikipedia.org These in silico approaches are vital in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for experimental synthesis and testing. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Studies (e.g., binding to enzyme active sites or protein interfaces)

Computational molecular docking has become an essential technique for predicting the binding interactions between a ligand and a target protein at the atomic level. nih.gov This approach is instrumental in drug discovery and molecular biology to understand the behavior of molecules within the active site of a protein, such as an enzyme, and to elucidate the underlying biochemical processes. nih.gov For systems involving the this compound moiety, computational studies have explored their potential as inhibitors of specific enzymes.

A notable study investigated a series of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives, which feature a structure related to this compound. nih.gov These compounds were evaluated for their antimicrobial activity, and molecular docking was performed to understand their interaction with the fungal enzyme 14-α demethylase (CYP51) from Candida species. nih.gov The 14-α demethylase enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making it a key target for antifungal agents.

The docking studies revealed that these benzimidazole-thiadiazole hybrids could fit into the active site of the CYP51 enzyme. The binding affinity, often represented by a docking score or binding energy, indicates the strength of the interaction. For instance, the compound designated as 5f in the study exhibited the highest docking interaction energy, suggesting a strong binding affinity to the enzyme's active site. nih.gov The stability of the ligand-protein complex for the most active compounds was further validated using molecular dynamics simulations over a period of 100 nanoseconds. nih.gov

Analysis of the protein-ligand interactions provides detailed insights into the specific amino acid residues involved in the binding. These interactions can include hydrogen bonds, hydrophobic contacts, and pi-stacking interactions. researchgate.netnih.gov For example, in similar studies, ligands containing benzodioxole moieties have been shown to interact with key residues like Phenylalanine (Phe), Valine (Val), and Tyrosine (Tyr) within an enzyme's active site through various non-covalent forces. researchgate.net Such computational predictions are vital for the rational design of more potent and selective enzyme inhibitors. researchgate.netresearchgate.net

| Compound Class | Target Enzyme | Key Findings |

| Benzimidazole-thiadiazole hybrids (containing 5,6-dimethyl moiety) | 14-α demethylase (CYP51) of Candida | Compound 5f showed the highest docking interaction energy, indicating strong potential binding. Molecular dynamics simulations confirmed the stability of the ligand-enzyme complex. nih.gov |

Solvatochromic Studies and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound when the polarity of the solvent is altered. rsc.org Such studies provide valuable information about the electronic properties of a molecule in its ground and excited states. For derivatives of 1,3-benzodioxole (B145889), solvatochromic investigations have been conducted using UV-Vis absorption and fluorescence spectroscopy in a range of solvents with varying polarities. researchgate.netresearchgate.net

In a study on (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)prop-2-en-1-one, a 1,3-benzodioxole derivative, researchers observed that the position of the absorption and emission bands was sensitive to the solvent environment. researchgate.netsemanticscholar.org It was noted that variations in solvent polarity have a direct impact on the energy distribution in the excited state (ES), while the ground state (GS) remains largely unaffected. researchgate.netsemanticscholar.org This phenomenon leads to a change in the Stokes shift, which is the difference between the maximum wavelengths of emission and absorption. A surge in the Stokes' shift was observed with increasing solvent polarity, which can be attributed to specific solute-solvent interactions and a significant distinction between the charge distribution of the solute's excited and ground states. bookpi.org

The experimental data from these studies are often analyzed using theoretical models like the Lippert-Mataga, Bakhshiev, and Kamlet equations to quantify the solvent effects. researchgate.netresearchgate.net These models allow for the estimation of important photophysical parameters, such as the change in the dipole moment of the molecule upon excitation from the ground state to the excited state. semanticscholar.orgbookpi.org It has been consistently found for these benzodioxole derivatives that the excited state dipole moment is greater than the ground state dipole moment, indicating a more polar nature in the excited state. researchgate.netsemanticscholar.orgbookpi.org This increase in polarity upon excitation explains the observed red shift (bathochromic shift) in emission spectra in more polar solvents, as the polar solvent molecules stabilize the more polar excited state. researchgate.net

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) for a Benzodioxole Derivative | Emission Max (λ_em, nm) for a Benzodioxole Derivative | Stokes Shift (Δν, cm⁻¹) for a Benzodioxole Derivative |

| Toluene (B28343) | 2.38 | 1.496 | 365 | 495 | 8687 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 367 | 518 | 9673 |

| Ethyl Acetate (EAC) | 6.02 | 1.372 | 367 | 515 | 9508 |

| Acetone | 20.7 | 1.359 | 368 | 528 | 10185 |

| Acetonitrile (ACN) | 37.5 | 1.344 | 367 | 532 | 10486 |

| Butanol | 17.5 | 1.399 | 370 | 540 | 10476 |

| Propanol | 20.1 | 1.385 | 370 | 542 | 10567 |

| Ethanol | 24.5 | 1.361 | 370 | 545 | 10698 |

| Methanol (B129727) | 32.7 | 1.329 | 369 | 550 | 10996 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 376 | 540 | 10037 |

| Data derived from studies on benzodioxole derivatives like (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)prop-2-en-1-one. researchgate.netsemanticscholar.org |

Prediction of Nonlinear Optical (NLO) Properties through Theoretical Methods

Theoretical computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nonlinear Optical (NLO) properties of molecules. researchgate.net NLO materials are of significant interest for their potential applications in optical computing, data storage, and telecommunications. nih.gov The NLO response of a molecule is primarily determined by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

For systems containing the 1,3-benzodioxole moiety, theoretical studies have been conducted to evaluate their NLO potential. In a computational analysis of a quinoline-1,3-benzodioxole chalcone (B49325), DFT calculations were used to determine key parameters that govern NLO activity, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.gov The first hyperpolarizability is a measure of the second-order NLO response.

The calculations for the benzodioxole derivative revealed a significant ICT from the 1,3-benzodioxole fragment (the donor) towards the acceptor moiety through the α,β-unsaturated carbonyl bridge. nih.gov This ICT is crucial for generating a large NLO response. The NLO properties are also closely related to the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and a larger NLO response, as it indicates that electrons can be more easily excited. nih.gov

Theoretical methods like B3LYP and CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to calculate these properties. nih.gov The results are often compared to a standard NLO material, such as urea, to gauge their relative performance. Studies have shown that benzodioxole-containing structures can exhibit significantly higher hyperpolarizability values than urea, marking them as promising candidates for NLO applications. nih.gov

| Parameter | Symbol | Calculated Value for a Quinoline-1,3-benzodioxole Chalcone | Unit | Significance |

| Dipole Moment | μ | 8.21 | Debye | Measures the molecule's overall polarity, which influences NLO response. |

| Average Polarizability | <α> | 47.78 x 10⁻²⁴ | esu | Describes the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β_tot | 239.06 x 10⁻³⁰ | esu | Quantifies the second-order NLO response. A larger value indicates stronger NLO activity. |

| HOMO Energy | E_HOMO | -7.326 | eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | E_LUMO | -1.612 | eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | 5.714 | eV | Energy difference between HOMO and LUMO; a smaller gap often correlates with enhanced NLO properties. nih.gov |

| Calculations performed at the CAM-B3LYP/6-311++g(d,p) level of theory. nih.gov |

Mechanistic Elucidation of Biochemical Interactions in Vitro Systems

Enzyme Inhibition Kinetics and Mechanism of Action

Derivatives of the 1,3-benzodioxole (B145889) scaffold have been identified as inhibitors of several key enzymes, demonstrating potential for therapeutic applications.

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, particularly in cancer cells which exhibit the Warburg effect. nih.govresearchgate.net The inhibition of the LDHA isoform is a target for cancer therapy. nih.govresearchgate.net Studies have identified new 1,3-benzodioxole derivatives as potential small molecule inhibitors of LDHA. nih.gov For instance, two synthesized derivatives, referred to as compound 2 and compound 10 in one study, demonstrated selective inhibition of LDHA with IC50 values of 13.63 µM and 47.2 µM, respectively. nih.govresearchgate.netnih.gov The natural product Machilin A, which also contains the 1,3-benzodioxole ring, acts as a competitive inhibitor by blocking the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) binding site of LDHA. nih.gov

| Compound | LDHA IC50 (µM) | LDHB IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 2 | 13.63 | 395.3 | Selective for LDHA |

| Compound 10 | 47.2 | >1000 | Highly selective for LDHA |

Cholinesterases and SIRT1: While the 1,3-benzodioxole scaffold is explored for various biological activities, specific kinetic studies detailing the inhibition of cholinesterases or SIRT1 by 5,6-Dimethyl-1,3-benzodioxole are not extensively documented in the available literature. However, the broader class of heterocyclic compounds is frequently investigated for such activities.

Cellular Pathway Modulation Studies

The 1,3-benzodioxole moiety is integral to compounds that modulate critical cellular pathways, including those leading to programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.

Apoptosis Induction: Several studies have shown that synthetic derivatives of 1,3-benzodioxole can induce apoptosis in cancer cells. nih.govmdpi.com One mechanism involves the inhibition of the thioredoxin (Trx) system. nih.gov When conjugated with arsenical precursors, these derivatives were found to induce oxidative stress, which subsequently initiates apoptosis in vitro. nih.govsemanticscholar.org This approach has shown broad-spectrum anti-proliferation efficiency against various cancer cell lines while having significantly less effect on normal cells. nih.govmdpi.com

Furthermore, some benzodioxole carboxamide derivatives have demonstrated the ability to induce cell cycle arrest. In one study, a specific derivative, compound 2a, caused cell cycle arrest in the G2/M phase in Hep3B liver cancer cells, an effect comparable to that of the established chemotherapy drug doxorubicin. najah.edu Antitumor compounds like epipodophyllotoxins (e.g., Etoposide), which contain the methylenedioxy unit, are known to interfere with the breakage-reunion reaction of mammalian DNA topoisomerase II, a mechanism that can lead to apoptosis. nih.govresearchgate.net

Receptor and Protein Binding Affinity Assessments

The 1,3-benzodioxole ring is a key structural feature in molecules designed to bind to specific and therapeutically relevant proteins.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein: The 1-(2,2-difluorobenzo[d] nih.govnih.govdioxol-5-yl)cyclopropane-1-carboxamide moiety is a critical component of several FDA-approved "corrector" drugs for cystic fibrosis, including Lumacaftor (VX-809) and Tezacaftor (VX-661). acs.orgnih.gov These drugs target the mutated CFTR protein. Cryo-electron microscopy and molecular docking studies have revealed that this benzodioxole-containing portion binds within a narrow hydrophobic pocket in the membrane-spanning domain 1 (MSD1) of the CFTR protein. acs.orgnih.gov In the common F508del mutant, the mutation opens an additional binding site in the nucleotide-binding domain 1 (NBD1), which also shows a strong binding affinity for these corrector drugs. acs.orgnih.gov This binding is thought to stabilize the protein, correcting its folding and trafficking defects. mdpi.com

Tubulin: Certain 1,3-benzodioxole derivatives have been identified as potent antimitotic agents that function by inhibiting the polymerization of tubulin, a key component of the cytoskeleton essential for cell division. tandfonline.com These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin, suggesting they interact with the colchicine-binding site at the interface of the α/β tubulin dimer. mdpi.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Modulation of Gene Expression and Protein Stability in Cellular Models

Membrane Interaction and Permeability Characterization in Model Systems

The ability of a compound to cross cellular membranes is a critical factor in its biological activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict passive, transcellular permeability. sigmaaldrich.compion-inc.com However, specific PAMPA data or other detailed membrane interaction studies for this compound were not found in the reviewed literature. One study on related benzodioxole derivatives noted that water solubility plays a fundamental role in their ability to inhibit certain proteases, suggesting that physicochemical properties governing membrane interaction are crucial for their biological function. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 5,6-Dimethyl-1,3-benzodioxole Analogs with Tailored Functionality

The rational design of novel analogs of this compound involves strategic modifications to the core structure to enhance desired properties such as potency, selectivity, and metabolic stability. Synthetic chemists employ a variety of reactions to introduce diverse functional groups and structural motifs onto the benzodioxole ring.

For instance, a general approach to creating benzodioxole derivatives involves starting with a substituted 1,3-benzodioxole (B145889), such as 3,4-(methylenedioxy)phenylacetic acid, which can undergo esterification followed by other modifications to yield a library of analogs. nih.gov One common synthetic route is the acylation of the 1,3-benzodioxole ring, a Friedel-Crafts type reaction that introduces an acyl group. mdpi.com Other significant synthetic strategies include aldol (B89426) additions to form complex side chains, Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl groups, and nucleophilic substitutions. mdpi.comworldresearchersassociations.comresearchgate.net

A series of N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized in a three-step process involving the reaction of substituted benzyl bromide with thioglycolic acid, conversion to an acid chloride, and subsequent reaction with an organic amine. nih.govfrontiersin.org This multi-step synthesis demonstrates a common pathway for creating a diverse library of analogs from a common intermediate.

The nature and position of substituents on the benzodioxole ring profoundly influence the molecule's chemical reactivity and its interaction with biological targets. The two methyl groups at the 5- and 6-positions of the target compound are electron-donating, which generally increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br, -I) or nitro groups (-NO2) are EWGs. When attached to the benzodioxole scaffold, they decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. However, in the context of biological activity, these groups can act as important hydrogen bond acceptors or create specific steric interactions, thereby enhancing binding affinity and selectivity for a target protein. For example, in a study of benzodioxole derivatives as cyclooxygenase (COX) inhibitors, compounds bearing halogen substituents on an attached phenyl ring showed potent activity. nih.gov Specifically, ortho-halogenated compounds were found to be more potent than meta-substituted ones. nih.gov

Electron-Donating Groups (EDGs): Groups like alkyls (-CH3), alkoxyls (-OCH3), or amines (-NH2) increase the electron density of the ring, activating it towards electrophilic attack. In biological systems, these groups can improve hydrophobic interactions within a receptor's binding pocket, potentially increasing potency.

The interplay of these electronic effects is critical for biological selectivity. A study on benzodioxole derivatives as COX inhibitors found that while many analogs inhibited both COX-1 and COX-2, the larger benzodioxole moiety (compared to a simple phenyl ring) contributed to better COX-2 selectivity. nih.gov This suggests that the steric bulk and electronic profile of the core, modified by substituents, dictates the selectivity profile.

The following table summarizes the observed biological activity of a series of synthesized benzodioxole derivatives against COX enzymes, illustrating the impact of different substituents.

| Compound | Substituent Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|---|

| 3b | 2-iodobenzoyl | 1.12 | 1.3 | 0.862 |

| 3e | 3-bromobenzoyl | 2.36 | 2.73 | 0.864 |

| 4d | 2-chlorobenzoyl (acid form) | 20.3 | 11.22 | 1.809 |

| 4f | 4-bromobenzoyl (acid form) | 0.725 | 1.8 | 0.403 |

| Ketoprofen (Reference) | - | 2.45 | 12.5 | 0.196 |

Data sourced from a study on benzodioxole derivatives as COX inhibitors. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Flexibility in a molecule can be detrimental to its biological activity, as it may adopt numerous conformations, only one of which might be active. By introducing conformational constraints, the molecule can be "locked" into its bioactive conformation, which often leads to increased potency and selectivity. This is a key strategy in rational drug design. nih.gov

For benzodioxole scaffolds, rigidification can be achieved by:

Incorporating Ring Systems: Fusing additional rings to the benzodioxole core or to its side chains can limit rotational freedom.

Introducing Double or Triple Bonds: Replacing flexible alkyl chains with more rigid alkenyl or alkynyl linkers can restrict movement.

Strategic Placement of Bulky Groups: Adding large, sterically hindering groups can prevent rotation around certain bonds.

The goal of this design approach is to create analogs that have a higher affinity for their target by reducing the entropic penalty of binding. Transforming a selective estrogen receptor modulator (SERM) into a full antagonist has been achieved through such structural rigidification strategies. nih.gov

Pharmacophore Identification and Lead Optimization Principles within Benzodioxole Scaffolds

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. dergipark.org.tr Identifying the pharmacophore of a series of active benzodioxole compounds is a critical step in lead optimization. nih.gov A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). longdom.org

For the benzodioxole scaffold, key pharmacophoric features often include:

Aromatic/Hydrophobic Region: The benzodioxole ring itself typically serves as a hydrophobic anchor that can engage in van der Waals or π-π stacking interactions within a receptor pocket.

Hydrogen Bond Acceptors: The two oxygen atoms of the dioxole ring are potent hydrogen bond acceptors.

Hydrogen Bond Donors/Acceptors on Substituents: Functional groups added during derivatization (e.g., amides, carboxylates, hydroxyls) introduce additional points for hydrogen bonding. nih.gov

Key lead optimization strategies include:

Scaffold Hopping: Replacing the benzodioxole core with a different, often structurally novel, scaffold that maintains the key pharmacophoric features. patsnap.com

Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties to enhance activity or improve metabolic stability. patsnap.com

Functional Group Modification: Directly adding, removing, or altering functional groups on the lead compound to fine-tune its interactions with the target. danaher.com

In one study, a lead compound, N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide, was identified based on a pharmacophore model of the auxin receptor TIR1. frontiersin.org Subsequent optimization through empirical modifications of the substituents led to the discovery of compound K-10, which exhibited significantly enhanced root growth-promoting activity. nih.gov This demonstrates the successful application of pharmacophore-guided lead optimization on a benzodioxole scaffold.

Assessment of Synthetic Accessibility and Scalability for Derivatized Compounds

The most potent and selective analog is of little practical use if it cannot be synthesized efficiently and economically. Therefore, assessing the synthetic accessibility and scalability of any new derivative is a crucial aspect of the development process.

Synthetic Accessibility: This refers to the ease with which a compound can be prepared. An ideal synthetic route involves a small number of steps, uses readily available and inexpensive starting materials, and proceeds with high yields. nih.gov Multi-step syntheses are common, but each step adds complexity and cost. For example, the synthesis of a series of 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling involved several steps, with final product yields ranging from 33% to 89%, which is a significant consideration for large-scale production. worldresearchersassociations.comresearchgate.net

Scalability: This is the ability to transition a synthesis from a laboratory scale (milligrams to grams) to a pilot plant or industrial scale (kilograms to tons) without significant loss of yield or purity. Reactions that require extreme temperatures, high pressures, expensive or hazardous reagents, or complex purification techniques (like column chromatography) are often difficult to scale up. nih.gov

The table below outlines the yields for a multi-step synthesis of various 1,3-benzodioxole derivatives, highlighting the variability that can influence scalability decisions.

| Step | Reaction Type | Product | Yield |

|---|---|---|---|

| 1 | Appel Reaction | 5-bromo-6-(bromomethyl)benzo[d] chemicalbook.comnih.govdioxole (2) | 91% |

| 2 | Nucleophilic Substitution | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comnih.govdioxole (3) | 88% |

| 3 | Huisgen Cycloaddition | 1-((6-bromobenzo[d] chemicalbook.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4) | 82% |

| 4 | Suzuki-Miyaura Coupling | Final Products (6a-s) | 33-89% |

Data adapted from a study on the synthesis of 1,3-benzodioxole derivatives. researchgate.net The final step shows a wide range of yields depending on the specific boronic acid used.

Future Directions in 5,6 Dimethyl 1,3 Benzodioxole Research

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of benzodioxole derivatives has traditionally relied on methods that can be time-consuming and may utilize hazardous reagents or solvents. tandfonline.com The future of synthesizing 5,6-Dimethyl-1,3-benzodioxole and its analogues lies in the adoption of green and atom-economical principles, which prioritize efficiency, safety, and sustainability. wjpmr.com

A promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times from hours to seconds and increase product yields. tandfonline.comresearchgate.net For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives has been achieved with yields between 60-85% in just 30-120 seconds using microwave irradiation with polyphosphoric acid as a catalyst and solvent. tandfonline.comresearchgate.net This method avoids the need for additional toxic organic solvents, aligning with the principles of green chemistry. tandfonline.com

Another key area is the development of advanced catalytic systems for C-H functionalization. Direct arylation, for example, allows for the formation of C-C bonds on the benzodioxole core without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generated. researchgate.net Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, also offer versatile and high-yield pathways to a wide range of substituted benzodioxole derivatives, which is crucial for creating libraries of new compounds for biological screening. worldresearchersassociations.com

Table 1: Comparison of Synthetic Methodologies for Benzodioxole Derivatives

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Condensation | Reaction of a catechol with an aldehyde or ketone using acid catalysts. | Well-established procedures. | Long reaction times, use of toxic solvents (e.g., benzene (B151609), toluene), moderate yields. tandfonline.com |

| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to rapidly heat reactants. tandfonline.com | Drastically reduced reaction times (seconds vs. hours), higher yields, solvent-free options, energy efficient. tandfonline.comresearchgate.net | Requires specialized microwave reactor equipment. |

| Catalytic C-H Functionalization | Directly forms new bonds on the aromatic ring, avoiding pre-functionalization steps. researchgate.net | High atom economy, fewer synthetic steps, reduced waste. | Control of regioselectivity can be challenging; catalyst development is ongoing. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. worldresearchersassociations.com | High yields (33-89% reported for some derivatives), functional group tolerance, high versatility for creating diverse analogues. worldresearchersassociations.com | Requires pre-functionalized starting materials (halides and boronic acids). |

Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

To optimize the novel synthetic methodologies discussed above, a deeper understanding of reaction kinetics and mechanisms is essential. rsc.org Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.comlongdom.org Advanced spectroscopic techniques are the core tools of PAT, enabling non-invasive, real-time monitoring of chemical reactions as they occur. rsc.org

The application of these techniques to the synthesis of this compound can lead to significant improvements in process control, yield, and safety. mt.com

In-situ FTIR and Raman Spectroscopy : These vibrational spectroscopy methods can be used with fiber-optic probes inserted directly into the reaction vessel. acs.orgamericanpharmaceuticalreview.com They provide real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational fingerprints. mdpi.comnih.gov This allows for precise determination of reaction endpoints, detection of side-product formation, and optimization of reaction conditions like temperature and catalyst loading. americanpharmaceuticalreview.comnih.gov

FlowNMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail. iastate.edu By integrating a flow cell into an NMR spectrometer, the reaction mixture can be continuously circulated from the reactor through the magnet, allowing for the acquisition of spectra over time without disturbing the reaction. rsc.orgbeilstein-journals.org This is invaluable for identifying transient intermediates and obtaining detailed kinetic data. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Obtained | Application in Benzodioxole Synthesis |

|---|---|---|---|

| FTIR/Raman Spectroscopy | Measures molecular vibrations. | Real-time concentration of reactants, products, and intermediates; reaction kinetics. acs.orgnih.gov | Monitoring conversion rates, optimizing reaction time and temperature, ensuring process safety. americanpharmaceuticalreview.com |

| FlowNMR Spectroscopy | Measures nuclear spin transitions in a magnetic field. | Detailed structural information, identification of transient species, precise kinetic profiling. rsc.orgiastate.edunih.gov | Elucidating complex reaction mechanisms, identifying and characterizing unexpected intermediates. |

| UV-Vis Spectroscopy | Measures electronic transitions. | Concentration of chromophoric species, reaction progress. mdpi.com | Useful for monitoring reactions involving colored reactants or products. |

Integration of Multi-Omics Data in Complex Mechanistic Investigations

While the benzodioxole moiety is present in many biologically active compounds, the precise molecular mechanisms of action and metabolic pathways are often not fully understood. nih.gov Future research into the biological effects of this compound will benefit immensely from a systems biology approach, integrating various "omics" technologies to provide a holistic view of its interactions with a biological system.

Proteomics : This involves the large-scale study of proteins. By treating cells or tissues with this compound and comparing their protein expression profiles to untreated controls, researchers can identify specific protein targets that the compound binds to or whose expression levels it modulates. This is key to understanding its mechanism of action.

Transcriptomics : This field analyzes the complete set of RNA transcripts in a cell. It can show how this compound affects gene expression, providing upstream information that complements proteomics data and helps to build a complete picture of the cellular response to the compound.

By integrating data from these different omics levels, researchers can construct detailed network models of the compound's biological activity, leading to a more profound understanding of its therapeutic potential or toxicological profile.

Table 3: Multi-Omics Approaches in Mechanistic Studies

| Omics Field | Object of Study | Key Research Questions for this compound |

|---|---|---|

| Transcriptomics | RNA transcripts (gene expression) | Which genes are up- or down-regulated in response to the compound? Which signaling pathways are activated? |

| Proteomics | Proteins (the proteome) | What are the direct protein targets of the compound? How does it alter the expression of key proteins? |

| Metabolomics | Metabolites (the metabolome) | What are the metabolic breakdown products of the compound? How does it perturb endogenous metabolic networks? hmdb.ca |

Harnessing Artificial Intelligence and Machine Learning for Predictive Design and Optimization of Benzodioxole Analogs

The process of discovering and optimizing new drug candidates is lengthy and expensive. springernature.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven design and optimization of small molecules. nih.govijirt.org These technologies can be applied to accelerate the development of novel benzodioxole analogs with enhanced efficacy and desired properties.